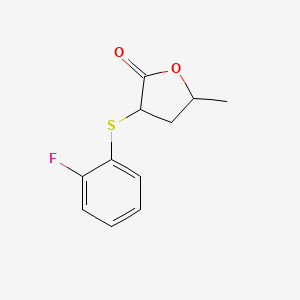![molecular formula C17H14N4O B7571499 (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a chemical compound that has garnered much attention in the scientific community. It is commonly referred to as PTP1B inhibitor due to its ability to inhibit protein tyrosine phosphatase 1B. This compound has been found to have potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In this review, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide.
作用機序
The mechanism of action of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide involves the inhibition of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and improved glucose homeostasis. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide have been extensively studied. It has been found to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes and obesity. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
The advantages of using (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in lab experiments are its potent inhibitory activity against PTP1B and its potential therapeutic applications in various diseases. However, the limitations of using (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in lab experiments are its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
The future directions for (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide include further studies on its potential therapeutic applications in diabetes, obesity, and cancer. In addition, the development of more potent and selective inhibitors of PTP1B could lead to the development of more effective therapies for these diseases. Finally, the use of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide in combination with other drugs or therapies could also lead to improved outcomes for patients with these diseases.
Conclusion:
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a chemical compound with potential therapeutic applications in diabetes, obesity, and cancer. Its potent inhibitory activity against PTP1B makes it a potential therapeutic target for these diseases. Further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications are needed to fully understand its therapeutic potential.
合成法
The synthesis of (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide is a multistep process that involves the use of various reagents and solvents. The synthesis starts with the reaction between 4-(1H-pyrazol-5-yl)aniline and 3-bromopyridine in the presence of a base to form 3-(4-(1H-pyrazol-5-yl)phenyl)pyridine. This intermediate is then reacted with propargyl bromide in the presence of a copper catalyst to form (E)-3-(4-(1H-pyrazol-5-yl)phenyl)-N-prop-2-yn-1-ylpyridin-2-amine. Finally, this compound is reacted with an appropriate amide to form (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide.
科学的研究の応用
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose homeostasis, making it a potential therapeutic target for diabetes and obesity. In addition, (E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide has also been found to have potential anticancer activity by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(8-3-13-2-1-10-18-12-13)20-15-6-4-14(5-7-15)16-9-11-19-21-16/h1-12H,(H,19,21)(H,20,22)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWRQCBZQYVNZ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)



![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)

![1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one](/img/structure/B7571507.png)
